molecular formula C36H35BrN2O6 B12509794 1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; butenedioic acid

1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; butenedioic acid

Cat. No.: B12509794
M. Wt: 671.6 g/mol
InChI Key: ZLVSPMRFRHMMOY-UHFFFAOYSA-N
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Description

This compound, commonly known as bedaquiline fumarate (C32H31BrN2O2·C4H4O4), is a diarylquinoline antituberculosis (TB) drug. It inhibits mycobacterial ATP synthase, disrupting energy production in Mycobacterium tuberculosis . The fumarate salt enhances solubility and bioavailability, with a molecular weight of 671.58 g/mol and a melting point of 210°C (decomposition). It exhibits low water solubility (0.007 g/100 mL) but moderate solubility in methanol (14 g/100 mL) . Bedaquiline fumarate is listed by the World Health Organization (WHO) as a critical second-line TB treatment .

Properties

IUPAC Name

1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVSPMRFRHMMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Base-Mediated Alkylation

A stereoselective route employs a chiral lithium amide base to control the configuration of the two stereocenters. The process involves:

  • Step 1 : Lithiation of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one with n-BuLi and a chiral ligand (e.g., 4b ·HCl) in THF at −78°C.
  • Step 2 : Reaction with 3-benzyl-6-bromo-2-methoxyquinoline at −20°C, followed by quenching and extraction.
  • Yield : 28.5% after column chromatography and semipreparative supercritical fluid chromatography (SFC).

Diastereomeric Salt Resolution

Racemic bedaquiline is resolved using chiral octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f]dioxaphosphepine:

  • Conditions : The resolving agent forms diastereomeric salts with bedaquiline in methanol/water (1:10–50 g/mL).
  • Outcome : >99% enantiomeric excess (ee) for the (1R,2S) isomer after crystallization.

Borane-Mediated Reduction of Ketone Intermediates

Key Reaction Steps

  • Intermediate Preparation : 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one is reduced using borane-THF complex.
  • Stereochemical Control : The reduction proceeds with high diastereoselectivity (dr > 4:1) under optimized conditions.

Purification and Yield

Parameter Value
Solvent System Methanol/water (20–40% water)
Crystallization Yield 70–85%
Purity (HPLC) >98%

Stereoselective Alkylation of Quinoline Derivatives

Reaction Optimization

A pivotal step involves alkylating 3-benzyl-6-bromo-2-methoxyquinoline with a naphthyl-containing Grignard reagent:

  • Catalyst : Yttrium triflate (5 mol%) in dichloromethane.
  • Temperature : 0°C to room temperature.
  • Yield : 65–72% after silica gel chromatography.

Challenges and Solutions

  • Byproduct Formation : Minimized using slow addition of Grignard reagent.
  • Scale-Up : Continuous flow reactors improve efficiency for industrial production.

Salt Formation with Butenedioic Acid (Fumaric Acid)

Crystallization Conditions

Bedaquiline free base is converted to its fumarate salt for enhanced stability:

  • Solvent System : Methanol/ethyl acetate (50–70% methanol).
  • Molar Ratio : 1:1 bedaquiline to fumaric acid.
  • Crystal Forms :
    • Form I : Needle-like crystals (XRPD peaks at 2θ = 5.6°, 11.2°, 22.6°).
    • Form II : Prismatic crystals (solvent: methanol/ethanol).

Thermodynamic Stability Data

Property Form I Form II
Melting Point (°C) 192–194 188–190
Solubility (mg/mL, H2O) 0.15 0.12
Hygroscopicity Low Moderate

Industrial-Scale Production Techniques

Continuous Flow Synthesis

  • Advantages : Reduced reaction time (4–6 hours vs. 24 hours batch) and higher throughput.
  • Key Steps :
    • Automated mixing of intermediates.
    • In-line monitoring for real-time adjustment.

Cost-Effective Purification

  • Chromatography-Free Process : Crystallization-driven purification achieves >99.5% purity.
  • Solvent Recovery : Methanol and ethyl acetate are recycled, reducing waste.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

Form I Peaks :

2θ (°) d-Spacing (Å) Relative Intensity (%)
5.6 15.7 100
11.2 7.9 85
22.6 3.9 75

Spectroscopic Data

  • IR (KBr) : 3420 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=O fumarate).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, quinoline), 7.85–7.35 (m, naphthyl/protons).

Chemical Reactions Analysis

Types of Reactions: Bedaquiline fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives .

Scientific Research Applications

Bedaquiline fumarate has several scientific research applications:

Mechanism of Action

Bedaquiline fumarate exerts its effects by inhibiting the adenosine triphosphate synthase enzyme of Mycobacterium tuberculosis. This enzyme is crucial for the bacteria’s energy production. By blocking this enzyme, bedaquiline fumarate effectively starves the bacteria of energy, leading to their death . The compound specifically targets the c subunit of the adenosine triphosphate synthase, which is unique to mycobacteria, making it highly selective .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural modifications in analogues include variations in substituents, stereochemistry, and core heterocycles.

Compound Name Key Structural Features Target/Activity MIC (μg/mL) Solubility (g/100 mL) Reference
Bedaquiline fumarate 6-Bromo-2-methoxyquinoline, naphthalen-1-yl, phenyl, dimethylamino, fumarate counterion M. tuberculosis ATP synthase inhibition 0.06–0.12 Water: 0.007; Methanol: 14
TBAJ-876 2,6-Dimethoxypyridin-4-yl and 2,3,6-trimethoxypyridin-4-yl substituents Improved potency against drug-resistant TB; preclinical candidate 0.03–0.06 Data not reported
TM-05-d 7-Bromo-3-methoxynaphthalen-2-yl core (vs. quinoline) Retains antimycobacterial activity; stereoisomer-specific efficacy (97% e.e.) 0.10–0.25 CH2Cl2/MeOH soluble
Compound 32a Dimethylaminomethylphenyl group replaces phenyl; simplified side chain Structural simplification retains activity; MIC comparable to bedaquiline 0.08–0.15 Improved aqueous solubility
Bedaquiline stereoisomers (1R,2S) vs. (1S,2R) configurations (1R,2S) is pharmacologically active; (1S,2R) shows reduced efficacy N/A Similar to bedaquiline

Biological Activity

The compound 1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; butenedioic acid , commonly referred to as Bedaquiline (CAS No. 845533-86-0), is a synthetic derivative known for its significant biological activity, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Bedaquiline is characterized by its complex molecular structure, which includes a quinoline moiety and a naphthalene ring. Its molecular formula is C36H35BrN2O6C_{36}H_{35}BrN_2O_6 with a molecular weight of 671.58 g/mol. The compound has been noted for its ability to penetrate biological membranes, although it has low gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp) .

Bedaquiline primarily acts as an inhibitor of the ATP synthase enzyme in Mycobacterium tuberculosis (Mtb). By inhibiting ATP synthase, Bedaquiline disrupts the energy production in bacterial cells, leading to cell death. This mechanism is particularly effective against drug-resistant strains of Mtb, making it a crucial component in the treatment regimen for MDR-TB .

Antimicrobial Activity

Research indicates that Bedaquiline exhibits potent antimicrobial activity against various strains of Mtb. In vitro studies have demonstrated that it has an IC50 value (the concentration required to inhibit 50% of the bacterial growth) significantly lower than that of traditional anti-TB drugs. For instance, studies have reported IC50 values in the nanomolar range for Bedaquiline against MDR-TB strains .

Case Studies

  • Clinical Trials : A pivotal clinical trial published in the New England Journal of Medicine highlighted the efficacy of Bedaquiline in patients with MDR-TB. The study showed that patients receiving Bedaquiline as part of a combination therapy had a higher rate of culture conversion compared to those on placebo .
  • Safety Profile : While Bedaquiline is effective, it has been associated with certain side effects such as QT interval prolongation and hepatotoxicity. Monitoring during treatment is essential to mitigate these risks .

Comparative Analysis with Other Anti-TB Agents

CompoundMechanism of ActionEfficacy (IC50)Side Effects
BedaquilineATP synthase inhibitorLow nanomolar rangeQT prolongation, hepatotoxicity
RifampicinRNA polymerase inhibitorLow micromolar rangeHepatotoxicity
IsoniazidInhibits mycolic acid synthesisLow micromolar rangeHepatotoxicity

Q & A

Q. What synthetic methodologies are recommended to optimize yield and stereochemical purity of this compound?

The synthesis involves challenges in stereochemical control due to multiple chiral centers. Key strategies include:

  • Corey-Bakshi-Shibata (CBS) reduction for enantioselective ketone reduction, critical for achieving the (1R,2S) configuration .
  • Chiral chromatography (e.g., using polysaccharide-based columns) to isolate enantiomers, as described in WO 2016/116075 A1 .
  • Diisopropyl azodicarboxylate (DIAD)/triphenylphosphine (TPP) systems for Mitsunobu reactions to install ether linkages .
    Yield improvements are achieved by optimizing reaction temperatures (e.g., reflux in ethanol/DMF mixtures) and purification via column chromatography with gradients of EtOAc/hexanes .

Q. How should researchers characterize the compound’s purity and structural identity?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 792.2160) .
  • 1H/13C NMR resolves stereochemistry and substituent positions (e.g., δ 8.85 ppm for quinoline protons) .
  • X-ray crystallography validates spatial arrangement, as demonstrated in modified analogs with 0.84 Å resolution .
  • HPLC with chiral columns detects stereoisomeric impurities (threshold: <1% for preclinical studies) .

Advanced Research Questions

Q. What mechanistic insights explain its antitubercular activity, and how can researchers validate target engagement?

The compound inhibits mycobacterial ATP synthase, disrupting energy metabolism. Methodological approaches include:

  • Low-oxygen recovery assay (LORA) to assess bactericidal activity under hypoxic conditions mimicking tuberculosis granulomas .
  • Resistance selection studies to identify mutations in the atpE gene, confirming target specificity .
  • Isothermal titration calorimetry (ITC) quantifies binding affinity to purified ATP synthase subunits .

Q. How do stereochemical variations impact biological activity, and what analytical methods resolve conflicting SAR data?

  • The (1R,2S) enantiomer shows 10-fold higher potency (MIC = 0.06 µg/mL) than (1S,2R) against M. tuberculosis .
  • Circular dichroism (CD) distinguishes active enantiomers, while molecular docking (e.g., Glide SP mode) correlates stereochemistry with ATP synthase binding .
  • Discrepancies in MIC values between microplate alamar blue assay (MABA) and resazurin reduction assay may arise from redox interference; use CFU plating as a orthogonal validation .

Q. What strategies mitigate synthetic byproducts that confound crystallographic analysis?

  • Dynamic NMR identifies rotameric impurities (e.g., naphthyl group rotation) that complicate diffraction patterns .
  • Recrystallization from ethanol/water mixtures (7:3 v/v) removes amorphous aggregates, improving crystal quality .
  • Twinned data refinement (SHELXL) resolves overlapping reflections in poorly diffracting crystals .

Data Contradiction and Validation

Q. How should researchers address discrepancies in MIC values across laboratories?

  • Standardize inoculum preparation (McFarland 1.0 turbidity) and incubation time (7 days for slow-growing mycobacteria) .
  • Include rifampin and isoniazid as internal controls to validate assay conditions .
  • Use log-phase cultures (OD600 = 0.4–0.6) to minimize variability in metabolic activity .

Q. What computational tools predict metabolic stability of the quinoline-naphthalene scaffold?

  • CYP450 inhibition assays (e.g., CYP3A4/2D6) identify metabolic hotspots, guiding deuterium incorporation at labile methoxy groups .
  • ADMET Predictor™ or SwissADME models highlight risks of P-glycoprotein efflux, requiring structural modifications (e.g., dimethylamino → piperazinyl) .

Structural and Functional Insights

Q. How does the butenedioic acid counterion influence solubility and formulation?

  • The E-isomer of butenedioic acid enhances aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base) via salt formation .
  • DSC/TGA analysis confirms thermal stability (decomposition >200°C), critical for lyophilization .
  • Powder X-ray diffraction (PXRD) monitors polymorph transitions during storage (e.g., hydrate → anhydrate) .

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